4-Oxa-6-azaspiro[2.4]heptane-5,7-dione
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Overview
Description
4-Oxa-6-azaspiro[2.4]heptane-5,7-dione is a chemical compound with the molecular formula C₅H₅NO₃ and a molecular weight of 127.1 g/mol It is characterized by a spirocyclic structure containing both oxygen and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxa-6-azaspiro[2.4]heptane-5,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic anhydride, leading to the formation of the spirocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of catalysts or reagents like triethylamine to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Oxa-6-azaspiro[2.4]heptane-5,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen or oxygen atoms within the spirocyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse spirocyclic compounds with varying properties .
Scientific Research Applications
4-Oxa-6-azaspiro[2.4]heptane-5,7-dione has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and mechanisms, particularly those involving spirocyclic systems.
Medicine: Research into the compound’s pharmacological properties may reveal potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Mechanism of Action
The mechanism by which 4-Oxa-6-azaspiro[2.4]heptane-5,7-dione exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The spirocyclic structure may allow the compound to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-Oxa-6-azaspiro[2.4]heptane-5,7-dione Derivatives: These compounds share the same core structure but differ in the substituents attached to the ring system.
Spirocyclic Compounds: Other spirocyclic compounds with similar ring systems, such as spirooxindoles or spirocyclic lactams, can be compared based on their structural features and reactivity.
Uniqueness
This compound is unique due to its specific combination of oxygen and nitrogen atoms within the spirocyclic structure. This unique arrangement imparts distinct chemical and physical properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-oxa-6-azaspiro[2.4]heptane-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c7-3-5(1-2-5)9-4(8)6-3/h1-2H2,(H,6,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJACGPGQWSFRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(=O)NC(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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